molecular formula C12H7F2N3OS2 B2736301 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207015-51-7

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2736301
CAS No.: 1207015-51-7
M. Wt: 311.32
InChI Key: AUANCTRWUMOBCZ-UHFFFAOYSA-N
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Description

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring substituted with fluorine atoms at positions 4 and 6, and a thiophene ring attached to a urea moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.

    Introduction of the Urea Moiety: The benzo[d]thiazole derivative is then reacted with an isocyanate derivative of thiophene to form the desired urea compound. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic attack on the isocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the action of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: The compound’s electronic properties make it useful in the design of organic semiconductors and fluorescent probes. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Research: The compound is used as a fluorescent probe for imaging biological molecules and cells. Its ability to selectively bind to specific biomolecules makes it valuable in diagnostic applications.

Mechanism of Action

The mechanism of action of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt the normal function of the target molecules, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can be compared with other benzo[d]thiazole derivatives and thiophene-based compounds:

    Benzo[d]thiazole Derivatives: Compounds such as 2-(4-fluorophenyl)benzo[d]thiazole and 2-(4-methoxyphenyl)benzo[d]thiazole share structural similarities but differ in their substitution patterns and electronic properties. These differences can affect their biological activity and applications.

    Thiophene-Based Compounds: Compounds like 2-thiophenecarboxamide and 2-thiophenemethanol have similar thiophene rings but differ in their functional groups

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2N3OS2/c13-6-4-7(14)10-8(5-6)20-12(16-10)17-11(18)15-9-2-1-3-19-9/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUANCTRWUMOBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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